2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid 2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.: 941874-40-4
VCID: VC4212703
InChI: InChI=1S/C19H22N4O6S/c1-11-4-6-13(7-5-11)29-9-12(24)8-23-15-16(20-18(23)30-10-14(25)26)21(2)19(28)22(3)17(15)27/h4-7,12,24H,8-10H2,1-3H3,(H,25,26)
SMILES: CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C)O
Molecular Formula: C19H22N4O6S
Molecular Weight: 434.47

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

CAS No.: 941874-40-4

Cat. No.: VC4212703

Molecular Formula: C19H22N4O6S

Molecular Weight: 434.47

* For research use only. Not for human or veterinary use.

2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid - 941874-40-4

Specification

CAS No. 941874-40-4
Molecular Formula C19H22N4O6S
Molecular Weight 434.47
IUPAC Name 2-[7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetic acid
Standard InChI InChI=1S/C19H22N4O6S/c1-11-4-6-13(7-5-11)29-9-12(24)8-23-15-16(20-18(23)30-10-14(25)26)21(2)19(28)22(3)17(15)27/h4-7,12,24H,8-10H2,1-3H3,(H,25,26)
Standard InChI Key MAEIAFRMSDXBNR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C)O

Introduction

The compound 2-((7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a structurally complex molecule with potential relevance in medicinal chemistry. This compound is characterized by a purine-based core with functional groups that may contribute to its bioactivity. Below is an in-depth exploration of its chemical properties and potential applications.

Structural Features

The structure of this compound includes:

  • A purine core (a bicyclic aromatic system).

  • Substituents such as:

    • A hydroxypropyl group.

    • A p-tolyloxy moiety (aromatic ether).

    • A thioacetic acid group.

These features suggest that the compound may exhibit diverse chemical behaviors, including nucleophilic or electrophilic activity.

Potential Applications

While no specific biological activity has been confirmed for this compound in the provided sources, its structural features make it a candidate for:

  • Pharmaceutical Applications:

    • The purine scaffold is commonly found in bioactive molecules like nucleotides and drugs.

    • The hydroxyl and ether groups may enhance solubility and binding affinity in biological systems.

  • Chemical Synthesis:

    • The thioacetic acid group could be used as a precursor for further functionalization.

  • Material Science:

    • The aromatic and sulfur-containing groups might contribute to unique material properties.

Research Gaps

Despite its promising structure, detailed studies on the biological activity, pharmacokinetics, and toxicity of this compound are lacking. Further research could explore:

  • Binding assays to identify potential protein targets.

  • Pharmacological screenings for antimicrobial or anticancer properties.

  • Computational studies to predict molecular interactions.

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